sodium;2-dodecanoyloxyethanesulfonate
Description
Contextualizing sodium;2-dodecanoyloxyethanesulfonate within Anionic Surfactant Chemistry Research
Anionic surfactants are a major class of surface-active agents, characterized by a negatively charged hydrophilic head group. ripublication.comresearchgate.net They represent a significant portion of worldwide surfactant production due to their excellent cleaning and foaming properties. ripublication.com this compound belongs to the isethionate family of anionic surfactants, which are noted for their mildness compared to more traditional sulfates like sodium dodecyl sulfate (B86663) (SDS). whiterose.ac.uk
The molecular structure of this compound consists of a C12 lipophilic lauroyl tail and a hydrophilic sulfonate head group, linked by an ester bond. This amphiphilic nature allows it to reduce the surface tension at interfaces, such as between oil and water, enabling emulsification, foaming, and detergency. Research in anionic surfactant chemistry often focuses on understanding the relationship between molecular structure and properties like critical micelle concentration (CMC), surface tension reduction, and foaming ability. The study of SLI provides valuable insights into how the ester linkage and the specific chain length of the lauroyl group influence these performance characteristics. whiterose.ac.ukacs.orgwhiterose.ac.ukresearchgate.net
Significance in Contemporary Materials Science and Biochemical Investigations
The unique properties of this compound make it a subject of interest in both materials science and biochemical research.
In materials science , the focus is often on the self-assembly of surfactant molecules into various structures, such as micelles, which can act as templates or delivery vehicles. The controlled aggregation of SLI is crucial for the formulation of structured liquids and solid cleansing products. Its ability to form dense and stable foams is being investigated for applications like static foam cleaning for the removal of spores from solid surfaces. semanticscholar.org Furthermore, its use in creating stable emulsions and dispersions is relevant to the development of advanced materials with tailored properties. The thermal stability of SLI is another critical aspect, as it dictates the processing conditions for materials that incorporate this surfactant. whiterose.ac.ukacs.org
In the realm of biochemical investigations , the mildness of this compound towards biological tissues is a key area of study. whiterose.ac.uk Unlike harsher surfactants that can cause significant protein denaturation and skin irritation, SLI is known for its compatibility with the skin. whiterose.ac.uk This has led to its widespread use in personal care formulations, which are a form of applied biochemical engineering. Research in this area investigates its interaction with the stratum corneum, the outermost layer of the skin, and its effect on skin barrier function. whiterose.ac.uk In vitro studies comparing SLI with other surfactants help to elucidate the molecular mechanisms of surfactant-induced irritation and guide the design of gentler and more effective cleansing products. taylorandfrancis.com Additionally, its potential use in drug delivery systems is an emerging area of biochemical research, leveraging its self-assembling properties and biocompatibility. taylorandfrancis.com
Historical Overview of Related Anionic Surfactant Research Methodologies
The scientific investigation of anionic surfactants has evolved significantly over time. Early research, dating back to the early 20th century, was largely phenomenological, focusing on the practical applications of soaps and early synthetic detergents. ripublication.comresearchgate.net The development of more sophisticated analytical techniques has allowed for a deeper, molecular-level understanding of their behavior.
Key historical methodologies in the study of anionic surfactants include:
Tensiometry: The measurement of surface tension has been a cornerstone of surfactant research from its inception. Early methods like the du Noüy ring method and the Wilhelmy plate method are still in use today, albeit with more advanced and automated instrumentation. These techniques are fundamental for determining the critical micelle concentration (CMC) of surfactants like SLI. whiterose.ac.uk
Conductivity Measurements: As anionic surfactants form charged micelles, the electrical conductivity of their solutions changes significantly at the CMC. This provided an early and relatively simple method to determine this crucial parameter.
Spectroscopic Techniques: The advent of various spectroscopic methods revolutionized surfactant science. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy have been instrumental in elucidating the molecular structure of surfactants and studying their aggregation behavior. researchgate.net
Scattering Techniques: Light scattering and later, small-angle neutron scattering (SANS) and small-angle X-ray scattering (SAXS), have been pivotal in determining the size, shape, and structure of micelles and other self-assembled surfactant aggregates.
Chromatography: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are essential for determining the purity of synthesized surfactants like SLI and for analyzing the composition of complex mixtures like SCI. whiterose.ac.uk
Thermal Analysis: Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) became crucial for understanding the thermal properties of surfactants, including their melting points and decomposition temperatures, which is vital for manufacturing and application. whiterose.ac.ukwhiterose.ac.ukacs.org
These methodologies, continuously refined and improved, form the foundation of modern surfactant research and have been extensively applied to characterize this compound and related compounds.
Data Tables
Physicochemical Properties of this compound (Sodium Lauroyl Isethionate)
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₇NaO₅S | - |
| Molar Mass | 346.41 g/mol | - |
| Appearance | White to off-white solid | |
| Critical Micelle Concentration (CMC) | 5.4 mM (at 20 °C) | whiterose.ac.ukacs.orgwhiterose.ac.ukresearchgate.net |
| Surface Tension at CMC | 38 mN/m (at 20 °C) | whiterose.ac.ukacs.orgwhiterose.ac.ukresearchgate.net |
| **Decomposition Onset (in N₂) ** | ~330 °C | whiterose.ac.ukacs.orgwhiterose.ac.ukresearchgate.net |
| Purity (after recrystallization) | >98% | whiterose.ac.ukacs.orgwhiterose.ac.ukresearchgate.net |
Interactive Table: Research Findings on Sodium Lauroyl Isethionate
| Research Area | Finding | Implication | Source |
| Synthesis | A single-step, solvent-free synthesis method has been developed. | Improves process efficiency and environmental friendliness of production. | whiterose.ac.ukacs.orgwhiterose.ac.uk |
| Purification | Can be purified to >98% purity by recrystallization in methanol (B129727). | High-purity SLI is essential for fundamental research and high-performance applications. | whiterose.ac.ukacs.orgwhiterose.ac.uk |
| Materials Science | Exhibits high foaming ability, creating a dense and stable lather. | Suitable for use in advanced cleaning formulations and foam-based material applications. | |
| Biochemical Investigations | Demonstrates lower irritation potential compared to sodium dodecyl sulfate (SDS). | Supports its use in mild cleansing products for sensitive skin. | whiterose.ac.uk |
| Thermal Stability | Thermal degradation is significantly higher in air than in a nitrogen atmosphere. | Manufacturing processes should be controlled under inert conditions to maintain product quality. | whiterose.ac.ukresearchgate.netacs.org |
Properties
IUPAC Name |
sodium;2-dodecanoyloxyethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-14(15)19-12-13-20(16,17)18;/h2-13H2,1H3,(H,16,17,18);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRMSVEGRHOZCAM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCCS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)OCCS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Routes and Chemical Modifications of Sodium;2 Dodecanoyloxyethanesulfonate
Established Synthesis Methodologies for 2-dodecanoyloxyethanesulfonate Scaffolds
The traditional and most common methods for synthesizing sodium;2-dodecanoyloxyethanesulfonate, also known as Sodium Lauroyl Isethionate (SLI), primarily involve the esterification of a fatty acid with sodium isethionate.
The primary established route to the final product is the direct esterification of lauric acid with sodium isethionate. acs.org This reaction joins the fatty acid with the hydroxyalkyl sulfonate. A less common, older method utilizes an acyl chloride, specifically lauroyl chloride, reacting with sodium isethionate. acs.org While effective, this route has the significant drawback of producing hydrochloric acid (HCl) as a byproduct, which introduces process complexities and safety risks. acs.org Commercial manufacturing often starts with hydrolyzed coconut oil, which contains a mixture of fatty acids, with lauric acid being the most abundant. whiterose.ac.uk
To drive the esterification reaction, which can be slow, various catalysts have been employed. These include p-toluenesulfonic acid, methane (B114726) sulfonic acid, and mixed catalysts like zinc oxide combined with an organic sulfonic acid. dissertationtopic.netatlantis-press.comgoogleapis.com These reactions often require elevated temperatures, sometimes in the range of 200-245°C, and may be carried out under a vacuum to remove water and drive the equilibrium towards the ester product. googleapis.com
Interactive Table 1: Established Synthesis Routes for this compound Explore the different established methods for synthesizing the target compound.
Click to view table
| Method | Reactant 1 | Reactant 2 | Common Catalyst/Conditions | Key Byproduct | Reference |
| Direct Esterification | Lauric Acid | Sodium Isethionate | Acid catalysts (e.g., p-toluenesulfonic acid); High Temp (~220-245°C); Vacuum | Water | dissertationtopic.netgoogleapis.com |
| Acyl Chloride Route | Lauroyl Chloride | Sodium Isethionate | Base to neutralize HCl | Hydrochloric acid, Sodium chloride | acs.org |
| Precursor Synthesis | Ethylene Oxide | Sodium Bisulfite | Aqueous solution, ~40°C | None | chemicalbook.com |
Novel Synthetic Approaches and Efficiency Enhancements
Recent research has focused on developing more efficient, safer, and environmentally friendly methods for synthesizing this compound. A significant advancement is the development of a single-step, direct esterification process that operates without any solvent or catalyst. acs.orgwhiterose.ac.ukacs.org
This novel approach involves heating lauric acid and sodium isethionate under a nitrogen stream, with the reaction temperature incrementally increased to around 245°C while excess lauric acid is removed by distillation under reduced pressure. whiterose.ac.ukscribd.com This method offers numerous advantages over traditional syntheses:
Increased Efficiency and Throughput : It reduces the number of reaction steps and eliminates the need for a separate catalyst removal stage. acs.orgwhiterose.ac.uk
Enhanced Safety : It avoids the use of chlorinated species and the production of corrosive HCl. acs.org
Improved Atom Economy : By eliminating catalysts and solvents, the process more efficiently converts reactants into the desired product. acs.org
Other innovative approaches reported in patent literature include the use of deep eutectic solvents. For instance, a choline (B1196258) chloride-based solvent that also functions as a catalyst has been used to overcome the high viscosity and mass transfer issues that can occur in the later stages of the esterification reaction. google.com The use of specific catalyst systems like methane sulfonic acid or a combination of zinc oxide and an organic sulfonic acid has also been explored to facilitate the reaction at lower temperatures (below 200°C) while maintaining good yields. atlantis-press.comgoogleapis.com
Interactive Table 2: Comparison of Synthesis Approaches Compare the traditional and novel methods for efficiency and environmental impact.
Click to view table
| Feature | Established Method (e.g., Acyl Chloride) | Novel Method (Solvent/Catalyst-Free) | Efficiency Enhancement | Reference |
| Catalyst | Often required (e.g., acid catalyst) | None required | Eliminates catalyst cost and removal step | acs.orgwhiterose.ac.uk |
| Solvent | Sometimes used | None used | Eliminates solvent cost, recovery, and waste | acs.orgwhiterose.ac.uk |
| Byproducts | Hydrochloric acid (corrosive) | Water, excess lauric acid (recyclable) | Improves safety and reduces hazardous waste | acs.org |
| Reaction Steps | Multiple steps including neutralization | Single step (esterification and purification) | Simplifies process, increases throughput | acs.org |
| Atom Economy | Lower | Higher | More efficient use of raw materials | acs.org |
Derivatization Strategies and Functional Group Transformations
The chemical structure of this compound offers several sites for derivatization and functional group transformation, allowing for the tuning of its properties. Modifications can be made to the fatty acid chain, the ester linkage, or the sulfonate group.
A prominent example of derivatization involves the isethionate scaffold itself. The synthesis of sodium lauroyl methyl isethionate (SLMI) is achieved by using sodium methyl isethionate as the starting material instead of sodium isethionate. dissertationtopic.netspecialchem.com This introduces a methyl group to the ethanesulfonate (B1225610) backbone, altering the surfactant's properties.
The sulfonate ester group is a versatile functional group in organic synthesis. It is an excellent leaving group, particularly when converted to derivatives like tosylates or mesylates. vanderbilt.eduub.edu This reactivity allows the sulfonate ester to be converted into other functional groups. For example, sulfonate esters can be transformed into alkyl halides (chlorides, bromides, or iodides) by reacting them with the corresponding sodium halide in a suitable solvent like acetone (B3395972) (the Finkelstein Reaction). vanderbilt.edu
Furthermore, the ester linkage can be subjected to transesterification reactions. While the primary synthesis involves lauric acid, other fatty acids can be used to produce a range of related surfactants with varying chain lengths (e.g., from C8 to C18), leading to products like sodium cocoyl isethionate, which is a blend of different fatty acid esters. researchgate.net Derivatization can also be performed for analytical purposes, such as reacting the molecule with a chromophore reagent to allow for sensitive detection in liquid chromatography. researchgate.net
Interactive Table 3: Potential Derivatization and Transformation Reactions Discover how the structure of this compound can be modified.
Click to view table
| Target Site | Reaction Type | Reagents | Resulting Functional Group/Product | Reference |
| Ethanesulfonate Backbone | Esterification with modified precursor | Lauric Acid, Sodium Methyl Isethionate | Sodium Lauroyl Methyl Isethionate (SLMI) | dissertationtopic.netspecialchem.com |
| Sulfonate Ester | Nucleophilic Substitution (Finkelstein) | Sodium iodide, acetone | Alkyl Iodide | vanderbilt.edu |
| Fatty Acid Chain | Esterification with different precursors | Sodium Isethionate, Various Fatty Acids (C8-C18) | Mixed fatty acid isethionate esters (e.g., Sodium Cocoyl Isethionate) | researchgate.net |
| Ester Linkage | Transesterification | Alcohol, Catalyst | Different Ester | General Chemistry |
| Entire Molecule | Analytical Derivatization | Chromophore Reagent (e.g., 2-nitrophenyl hydrazine) | Chromophore-tagged derivative for HPLC analysis | researchgate.net |
Green Chemistry Principles in the Synthesis of Related Esters and Sulfonates
The synthesis of this compound and related compounds is increasingly being guided by the principles of green chemistry to minimize environmental impact and improve safety.
The most significant application of green chemistry to this specific synthesis is the development of the solvent-free and catalyst-free direct esterification method. acs.orgwhiterose.ac.uk This approach embodies several core green chemistry principles:
Prevention : It prevents the formation of hazardous waste like HCl, which is generated in the acyl chloride route. acs.org
Atom Economy : The reaction design maximizes the incorporation of reactant atoms into the final product. acs.org
Safer Solvents and Auxiliaries : The elimination of solvents and catalysts makes the process inherently safer and cleaner. whiterose.ac.ukacs.org
Use of Renewable Feedstocks : The synthesis utilizes lauric acid, which is derived from renewable coconut oil.
More broadly, green chemistry principles are being applied to the synthesis of esters and sulfonates in general. For ester synthesis, research has focused on replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as acetonitrile (B52724). nih.gov The Steglich esterification, for example, has been adapted to use acetonitrile, providing comparable yields to traditional, more hazardous solvent systems. nih.gov
For sulfonate ester synthesis, methods are being developed to avoid hazardous reagents like sulfonyl chlorides. nih.gov An environmentally benign approach uses aqueous bases and safer solvents to afford various sulfonate esters with good to excellent yields. eurjchem.com Other green methods include iodine-induced synthesis from sodium sulfinates and phenols under mild conditions, which is low-cost and efficient. researchgate.net These broader trends in green chemical synthesis provide a framework for future innovations in the production of this compound and its derivatives.
Supramolecular Self Assembly and Aggregate Formation of Sodium;2 Dodecanoyloxyethanesulfonate
Micellization Behavior in Aqueous Systems
In aqueous environments, individual surfactant molecules, or unimers, of sodium;2-dodecanoyloxyethanesulfonate exist at low concentrations. As the concentration increases, a critical point is reached where these unimers begin to aggregate into organized structures known as micelles. This spontaneous process, termed micellization, is a key characteristic of surfactants.
The critical micelle concentration (CMC) is a fundamental parameter that quantifies the onset of micelle formation. Various experimental techniques are employed to determine the CMC by monitoring changes in the physical properties of the surfactant solution as a function of concentration.
For this compound, surface tension measurements have been a key method for CMC determination. This technique relies on the principle that before the CMC, the addition of surfactant monomers significantly reduces the surface tension of the water. Once micelles form, the surface tension remains relatively constant with further increases in surfactant concentration. A study on purified sodium lauroyl isethionate determined a CMC value of 5.4 mM at 20°C using surface tension measurements. whiterose.ac.uk At this concentration, the plateau surface tension was found to be 38 mN/m. whiterose.ac.uk The absence of fluctuations in surface tension below the CMC in this study provided evidence of the sample's purity. elsevierpure.com
Other common techniques for CMC determination for ionic surfactants include conductometry, fluorescence spectroscopy, and isothermal titration calorimetry. umd.edu However, specific data for the application of these methods to this compound is not extensively available in the reviewed literature.
Table 1: Physicochemical Properties of this compound
| Property | Value | Temperature | Method | Source |
|---|---|---|---|---|
| Critical Micelle Concentration (CMC) | 5.4 mM | 20°C | Surface Tensiometry | whiterose.ac.uk |
| Plateau Surface Tension (γCMC) | 38 mN/m | 20°C | Surface Tensiometry | whiterose.ac.uk |
| Decomposition Onset | 330°C | - | Thermogravimetric Analysis | whiterose.ac.uk |
| Peak Melting Temperature | 225.2°C | - | Differential Scanning Calorimetry | elsevierpure.com |
The formation of micelles is governed by thermodynamic principles, primarily the hydrophobic effect. Theoretical models aim to describe the energetic contributions that lead to self-assembly. Key models include the mass-action model and the pseudo-phase separation model.
The mass-action model treats micelle formation as a reversible chemical equilibrium between monomers and micelles. This model allows for the calculation of thermodynamic parameters such as the standard Gibbs free energy of micellization (ΔG°mic), which indicates the spontaneity of the process.
The pseudo-phase separation model considers the micellar phase as a separate phase that forms when the surfactant concentration reaches the CMC. researchgate.net Above the CMC, additional surfactant molecules partition into this new phase.
While these models are broadly applicable to ionic surfactants, specific theoretical studies and the determination of thermodynamic parameters of micellization for this compound are not extensively detailed in the currently available scientific literature.
Formation of Higher-Order Self-Assembled Structures
Above the critical micelle concentration, surfactants can form more complex, higher-order structures beyond simple spherical micelles. The geometry of these aggregates is influenced by factors such as the surfactant's molecular structure, concentration, and environmental conditions. The critical packing parameter (CPP) is a useful concept for predicting the likely shape of the aggregate, where CPP = v / (a0 * lc), with 'v' being the volume of the hydrophobic tail, 'a0' the optimal headgroup area, and 'lc' the length of the hydrophobic tail. stevenabbott.co.uk Different CPP values correspond to different aggregate morphologies (e.g., spherical micelles for CPP < 1/3, cylindrical micelles for 1/3 < CPP < 1/2, and vesicles or lamellar phases for 1/2 < CPP ≤ 1). stevenabbott.co.uk
Vesicles are spherical, closed-bilayer structures that can encapsulate a portion of the solvent. stevenabbott.co.uk Lamellar phases consist of parallel bilayers of surfactant molecules separated by layers of solvent. umd.edu The formation of these structures is favored when the packing of the surfactant molecules is more cylindrical or conical.
For this compound, small-angle X-ray scattering (SAXS) studies on the solid, purified material have confirmed the presence of multiple co-existing lamellar structures. whiterose.ac.uk These lamellar phases are characterized by their ordered, layered arrangement. However, detailed characterization of vesicular and lamellar phases of this compound in aqueous solutions, including their phase diagrams and the conditions under which they form, is not extensively documented in the reviewed literature. While the formation of vesicles and lamellar phases is a known phenomenon for many surfactants, often influenced by mixing procedures or the presence of co-surfactants, specific studies dedicated to the vesicular and lamellar phase behavior of pure this compound in aqueous systems are limited. stevenabbott.co.uk
Under certain conditions, spherical micelles can transition into non-spherical shapes such as cylindrical or worm-like micelles. umd.edu These elongated structures can entangle, leading to a significant increase in the viscosity of the solution. The transition from spherical to non-spherical micelles is often influenced by factors that alter the critical packing parameter, such as changes in ionic strength or the addition of co-surfactants. umd.edu
There is a lack of specific research in the reviewed scientific literature concerning the formation of non-spherical micellar structures, including hemicylindrical micelles, by pure this compound in aqueous solutions.
The self-assembly behavior and the resulting aggregate morphology of surfactants are highly sensitive to environmental conditions such as temperature, pH, and the presence of electrolytes (ionic strength).
Temperature: Temperature can affect both the CMC and the structure of the aggregates. For many ionic surfactants, the CMC initially decreases with temperature, reaches a minimum, and then increases. Temperature can also induce phase transitions between different types of aggregates. nih.gov For this compound, studies have focused on its thermal stability, indicating a decomposition onset at 330°C. whiterose.ac.uk Research has also shown that the thermal degradation of this surfactant is significantly higher in the presence of air compared to an inert nitrogen atmosphere, with degradation becoming a concern at temperatures above 220°C in manufacturing processes. whiterose.ac.uk However, detailed studies on how temperature variations (below decomposition temperatures) specifically influence the morphology of its aggregates in aqueous solutions are not widely available.
pH: The pH of the solution can influence the charge of the surfactant's headgroup, which in turn affects the electrostatic interactions and the packing of the molecules in the aggregates. Sodium lauroyl isethionate is reported to be stable in aqueous formulations within a pH range of 6 to 8. chemicalbook.com While the effect of pH on the aggregation of other amino acid-based surfactants has been studied, showing pH-dependent changes in micelle size and charge, specific data on how pH variations impact the aggregate morphology of this compound is limited in the reviewed literature. nih.gov
Ionic Strength: The addition of electrolytes to a solution of ionic surfactants generally leads to a decrease in the CMC. The added ions can screen the electrostatic repulsion between the charged headgroups of the surfactant molecules, promoting their aggregation at lower concentrations. whiterose.ac.uk This shielding effect can also favor the transition from spherical to larger, non-spherical aggregates. whiterose.ac.uk While this is a well-established principle for ionic surfactants, specific quantitative studies on the effect of ionic strength on the critical micelle concentration and the morphology of the aggregates of this compound are not extensively reported in the scientific literature reviewed.
Kinetics and Thermodynamics of Self-Assembly Processes
The formation of micelles from individual surfactant monomers is a dynamic equilibrium process, characterized by both kinetic and thermodynamic parameters. The thermodynamics of micellization for ionic surfactants like this compound are typically described by the pseudo-phase separation model. A key parameter in this model is the Critical Micelle Concentration (CMC), which is the concentration at which micelles begin to form in significant numbers. For purified sodium lauroyl isethionate (SLI), a close homolog of this compound, the CMC has been determined to be 5.4 mM at 20°C. whiterose.ac.uk
The spontaneity of the micellization process is quantified by the standard Gibbs free energy of micellization (ΔG°mic). This thermodynamic parameter is related to the CMC and can be calculated using the following equation for ionic surfactants:
ΔG°mic = (2 - β)RT ln(XCMC)
where R is the gas constant, T is the temperature in Kelvin, XCMC is the CMC in mole fraction units, and β is the degree of counterion binding to the micelle. The value of ΔG°mic is typically negative, indicating that micellization is a spontaneous process. ajchem-a.com
The enthalpy (ΔH°mic) and entropy (ΔS°mic) of micellization provide further insight into the driving forces of self-assembly. These parameters can be determined from the temperature dependence of the CMC using the Gibbs-Helmholtz equation. For many ionic surfactants, the micellization process is entropy-driven at lower temperatures, primarily due to the hydrophobic effect and the release of ordered water molecules from around the hydrocarbon tails. At higher temperatures, the process can become enthalpy-driven. scialert.net For instance, studies on sodium dodecyl sulphate (SDS), an anionic surfactant with the same alkyl chain length, show a characteristic U-shaped curve for the CMC as a function of temperature, with the minimum indicating a point where ΔH°mic is close to zero. scialert.netresearchgate.net
The kinetics of micelle formation and breakdown are characterized by relaxation times. There are typically two relaxation processes: a fast relaxation time (τ₁) associated with the exchange of monomers between the micelle and the bulk solution, and a slow relaxation time (τ₂) related to the complete dissolution of a micelle. nih.gov For ionic surfactants like SDS, the slow relaxation time, which is a measure of micellar stability, is in the range of milliseconds to seconds and can be measured using techniques such as pressure-jump and stopped-flow. nih.govresearchgate.net The kinetics of micellization are crucial in dynamic processes such as foaming and emulsification, where a rapid supply of monomers to newly created interfaces is required. nih.gov
| Parameter | Description | Typical Values for C12 Anionic Surfactants |
| CMC | Critical Micelle Concentration | 5-10 mM |
| ΔG°mic | Standard Gibbs Free Energy of Micellization | -25 to -40 kJ/mol |
| ΔH°mic | Standard Enthalpy of Micellization | -10 to +5 kJ/mol |
| ΔS°mic | Standard Entropy of Micellization | +50 to +150 J/mol·K |
| τ₂ | Slow Relaxation Time | 10⁻³ to 10¹ s |
Advanced Characterization Techniques for Self-Assembled Systems
A suite of advanced analytical techniques is employed to elucidate the structure, size, and dynamics of the self-assembled aggregates formed by this compound.
Cryogenic Transmission Electron Microscopy (Cryo-TEM) : Cryo-TEM allows for the direct visualization of self-assembled structures in their native, hydrated state. acs.orgfrontiersin.orgnih.gov The sample is rapidly vitrified, preserving the morphology of the aggregates, which can then be imaged with high resolution. This technique can reveal detailed information about the shape and size distribution of micelles and other complex structures like vesicles. researchgate.netpku.edu.cn
Dynamic Light Scattering (DLS) : DLS is used to determine the hydrodynamic radius of micelles and other aggregates in solution. By measuring the time-dependent fluctuations in scattered light intensity, DLS provides information about the diffusion coefficient of the particles, from which their size can be calculated.
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR techniques, such as pulsed-field gradient NMR, can be used to study the self-diffusion of surfactant monomers and micelles, providing insights into the dynamics of the self-assembly process and the size of the aggregates.
Strategies for Controlled Self-Assembly
The self-assembly of this compound can be precisely controlled by manipulating various external parameters, allowing for the tuning of the size, shape, and properties of the resulting aggregates. nih.gov
Concentration and Temperature : As fundamental parameters, the concentration of the surfactant and the temperature of the solution have a profound effect on self-assembly. Above the CMC, an increase in concentration generally leads to an increase in the number of micelles, and in some cases, a transition from spherical to larger, rod-like micelles. Temperature influences the CMC and can also affect the shape and size of the aggregates. scialert.net For ionic surfactants, the CMC typically exhibits a U-shaped dependence on temperature. researchgate.net
Addition of Electrolytes : The presence of electrolytes, such as sodium chloride, can significantly influence the self-assembly of ionic surfactants. The added salt screens the electrostatic repulsion between the charged headgroups of the surfactant molecules, which lowers the CMC and promotes the growth of micelles. researchgate.net
Co-surfactants and Additives : The introduction of other surface-active molecules (co-surfactants) or non-surface-active additives can lead to the formation of mixed micelles with properties that are different from those of the pure surfactant. jocpr.com For example, mixing anionic and cationic surfactants can lead to strong synergistic interactions, resulting in a significant reduction in the CMC and the formation of various aggregate structures. pku.edu.cn The addition of organic molecules like alcohols can also be used to modulate micellar properties. nih.gov
pH : For surfactants with pH-sensitive groups, adjusting the pH of the solution can be a powerful tool to control self-assembly. While the sulfonate headgroup of this compound is a strong electrolyte and thus not very sensitive to pH changes in the typical range, in mixed systems with pH-responsive components, pH can become a critical control parameter. acs.org
Interfacial Phenomena and Surface Activity of Sodium;2 Dodecanoyloxyethanesulfonate
Adsorption Mechanisms at Fluid Interfaces (Air-Water, Oil-Water)
The adsorption of sodium;2-dodecanoyloxyethanesulfonate at fluid interfaces is a dynamic process driven by the reduction of interfacial free energy. acs.org The hydrophobic tail of the molecule is expelled from the aqueous phase, orienting itself towards the non-polar phase (air or oil), while the hydrophilic head remains in the water. tiu.edu.iq This process continues until the interface becomes saturated with surfactant molecules, leading to the formation of micelles in the bulk solution at a specific concentration known as the critical micelle concentration (CMC). acs.org
The effectiveness of a surfactant is often quantified by its ability to lower the surface or interfacial tension. Studies on purified sodium lauroyl isethionate have provided key data on its surface activity. The equilibrium surface tension is the value reached when the interface is saturated with surfactant molecules and is in equilibrium with the bulk solution. mdpi.com Dynamic surface tension, on the other hand, describes the change in surface tension over time as surfactant molecules diffuse from the bulk to a newly created interface. mdpi.comacs.org
Research on purified SLI at 20°C has determined its critical micelle concentration (CMC) to be 5.4 mM, with a corresponding plateau surface tension of 38 mN/m. researchgate.net This indicates a high efficiency in reducing the surface tension of water. The CMC is a critical parameter, as it represents the concentration at which the surfactant begins to form aggregates (micelles) in the bulk solution, and the surface tension generally remains constant above this concentration. acs.org
Equilibrium Surface Properties of Sodium Lauroyl Isethionate
| Parameter | Value | Temperature | Reference |
|---|---|---|---|
| Critical Micelle Concentration (CMC) | 5.4 mM | 20°C | researchgate.net |
| Plateau Surface Tension (γCMC) | 38 mN/m | 20°C | researchgate.net |
The rate at which surfactant molecules adsorb to an interface is governed by adsorption kinetics, which can be influenced by factors such as bulk concentration and the presence of an energy barrier to adsorption. nih.gov For many surfactants, the process is diffusion-controlled, meaning the rate is determined by how quickly molecules can travel from the bulk liquid to the subsurface layer and then to the interface. acs.org
Once at the interface, SLI molecules arrange themselves to form a monolayer. The density of this monolayer reaches a maximum at the CMC. Adsorption isotherms, such as the Langmuir or Freundlich models, are used to describe the relationship between the concentration of the surfactant in the bulk solution and the amount adsorbed onto the interface at equilibrium. researchgate.net For the adsorption of SLI onto solid surfaces, the Freundlich adsorption isotherm has been used to determine the maximum monolayer coverage capacity, which was found to be 0.05 μmol m⁻² at a dosed concentration of 188 μM on Mg(OH)₂ surfaces. researchgate.net This provides insight into the packing density of the surfactant molecules at an interface.
Interactions at Solid-Liquid Interfaces
The adsorption of this compound onto solid surfaces is crucial for applications such as detergency and the dispersion of solid particles in liquids. uobaghdad.edu.iq The mechanism of interaction depends on the nature of the solid surface and the properties of the liquid phase. uomustansiriyah.edu.iq Adsorption can be driven by several forces, including electrostatic attraction between the charged head group of the surfactant and an oppositely charged surface, or hydrophobic interactions between the surfactant's tail and a non-polar surface. acs.org
In a study involving the flotation of magnesium hydroxide (B78521) suspensions, SLI was used as a collector. researchgate.net Its adsorption onto the Mg(OH)₂ surface was compared to that of sodium dodecyl sulphate (SDS). The study utilized Freundlich adsorption isotherms to quantify the adsorption densities and found the maximum monolayer coverage for SLI to be 0.05 μmol m⁻² at a concentration of 188 μM. researchgate.net This demonstrates the ability of SLI to adsorb onto and modify the surface properties of solid particles suspended in a liquid.
Mechanistic Role in Foam Stability and Emulsion Formation
This compound is recognized for its excellent foaming properties, producing a dense and creamy lather. chemicalbook.com Foams are dispersions of a gas in a liquid, while emulsions are dispersions of one immiscible liquid in another. The stability of both systems is significantly enhanced by the presence of surfactants like SLI. nih.gov
The mechanistic role of SLI in stabilizing these systems involves several key functions:
Reduction of Interfacial Tension : By lowering the energy required to create new interfaces, SLI facilitates the formation of small bubbles or droplets, which is the initial step in creating a foam or emulsion. cosmileeurope.eu
Formation of a Protective Interfacial Film : The adsorbed monolayer of SLI at the gas-liquid or liquid-liquid interface acts as a protective barrier. nih.gov This film provides mechanical strength and elasticity, preventing the coalescence of bubbles or droplets.
Gibbs-Marangoni Effect : This effect contributes to the stability of the thin liquid films (lamellae) between bubbles in a foam. If the film is stretched, the local surfactant concentration decreases, causing an increase in surface tension. This creates a gradient that pulls surfactant from the surrounding, higher-concentration areas, which helps to restore the film's thickness and prevent rupture.
Interfacial Rheology of Surfactant Layers
Interfacial rheology studies the response of interfacial layers to deformation, providing insights into their viscoelastic properties. wikipedia.org These properties are critical for the stability of foams and emulsions. wikipedia.org The methods are typically divided into dilational rheology, which measures the response to changes in interfacial area, and shear rheology, which measures the response to tangential stress. wikipedia.orgbioencapsulation.net
Electrokinetics and Interfacial Charge Phenomena of Ionic Surfactants
As an anionic surfactant, this compound dissociates in aqueous solutions to form a negatively charged lauroyl isethionate ion and a sodium cation. tiu.edu.iq When these surfactant ions adsorb at an interface (e.g., air-water, oil-water, or solid-water), they create a charged surface. uomustansiriyah.edu.iq
This surface charge fundamentally influences the surrounding solution. Counter-ions (in this case, sodium ions and other positive ions in the solution) are attracted to the interface, while co-ions (other anions) are repelled. This results in the formation of an electrical double layer. uomustansiriyah.edu.iquobaghdad.edu.iq The first layer consists of the adsorbed surfactant ions, and the second, more diffuse layer, contains an excess of counter-ions.
This interfacial charge phenomenon has several important consequences:
Electrostatic Stabilization : As mentioned previously, the mutual repulsion between similarly charged droplets in an emulsion or bubbles in a foam prevents them from coalescing. tiu.edu.iq
Influence on Adsorption : The charge on a solid surface will affect the adsorption of the ionic surfactant. SLI will more readily adsorb to a positively charged or neutral surface than a negatively charged one due to electrostatic attraction or repulsion.
Interaction with Other Charged Species : The charged interface can interact with other charged molecules in the system, such as polymers or proteins, leading to the formation of complexes that can further alter interfacial properties. acs.org
The electrokinetic behavior of SLI is therefore central to its function in many formulations, governing stability and interactions with other components in the system.
Structure Activity Relationship Sar of Sodium;2 Dodecanoyloxyethanesulfonate and Analogues
Elucidation of Molecular Determinants for Surfactant Properties
The surfactant properties of sodium;2-dodecanoyloxyethanesulfonate are determined by its amphiphilic molecular structure, which consists of two distinct regions: a hydrophobic (lipophilic) tail and a hydrophilic head group. cosmileeurope.eu
The Hydrophilic Head Group: The head group is the 2-sulfoethyl ester moiety (-O-CH₂CH₂SO₃⁻Na⁺). This group is highly polar and water-soluble due to the negatively charged sulfonate group and the polar ester linkage. This part of the molecule allows it to interact favorably with water. The combination of the ester and sulfonate groups makes it a larger and more complex polar head compared to simpler surfactants like sodium dodecyl sulfate (B86663) (SDS). whiterose.ac.uk
A key aspect of this compound's behavior, particularly its renowned mildness to the skin, is linked to the size of the micelles it forms in solution. Research has shown that the micelles of sodium cocoyl isethionate (a mixture of acyl isethionates including the C12 variant) are relatively large, with a reported radius of approximately 33.5 Å. nih.gov These large aggregates are sterically hindered from penetrating the small aqueous pores of the skin's stratum corneum, which have an average radius of about 29 Å. nih.gov This inability of the micelles to penetrate the skin barrier is a primary reason for the surfactant's reduced irritation potential compared to surfactants like SDS, which form smaller micelles that can penetrate the skin and cause disruption. nih.gov
The efficiency of a surfactant is often gauged by its critical micelle concentration (the minimum concentration at which micelles form) and the surface tension at that concentration. Purified this compound demonstrates favorable surfactant properties, as detailed in the table below. whiterose.ac.ukwhiterose.ac.uk
| Property | This compound (Purified SLI) | Sodium Dodecyl Sulfate (SDS) | Reference |
|---|---|---|---|
| Critical Micelle Concentration (CMC) at 20°C | 5.4 mM | 8.0 mM | whiterose.ac.uk |
| Plateau Surface Tension (γCMC) at 20°C | 38 mN/m | 33 mN/m | whiterose.ac.uk |
| Micelle Radius | ~33.5 Å (for SCI) | Smaller than skin pores (~29 Å) | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of compounds with their physical, chemical, or biological activity. nih.gov For surfactants like this compound and its analogues, QSAR can be a powerful approach to predict surfactant properties and guide the design of new molecules without the need for extensive empirical testing. cetjournal.it
A typical QSAR study for this class of surfactants would involve these steps:
Data Set Compilation: A series of analogue compounds would be synthesized or obtained, systematically varying specific structural features. For instance, the length of the alkyl (acyl) chain could be varied from C8 to C18.
Property Measurement: Key surfactant properties for each analogue would be experimentally measured. These properties include the critical micelle concentration (CMC), surface tension (γCMC), foaming ability, and lime soap dispersing power.
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each analogue. These can include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., dipole moment).
Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical model that links the calculated descriptors (the structure) to the measured properties (the activity). nih.gov For example, a model could take the form:
log(1/CMC) = β₀ + β₁(Chain Length) + β₂(Descriptor X) + ...
By applying this methodology, one could develop models that predict, for example, that the CMC of sodium acyl isethionates decreases logarithmically as the length of the hydrophobic alkyl chain increases, a trend observed experimentally. Such models are invaluable for optimizing surfactant structure for specific applications, such as designing a surfactant with the lowest possible CMC for a high-efficiency detergent. cetjournal.it
Pharmacophore Development and Molecular Feature Analysis
A pharmacophore represents the essential three-dimensional arrangement of molecular features that are necessary for a molecule to exert a particular activity. For a surfactant, the "activity" relates to its ability to lower surface tension and form micelles. The key pharmacophoric features of this compound are its distinct hydrophobic and hydrophilic domains.
| Molecular Feature | Description | Contribution to Surfactant Activity | Reference |
|---|---|---|---|
| Alkyl Chain (C12) | Long, nonpolar hydrocarbon tail. | Provides the essential hydrophobicity required to adsorb at oil-water interfaces and to drive micelle formation through the hydrophobic effect. | researchgate.net |
| Ester Linkage (-COO-) | Connects the alkyl chain to the hydrophilic head. | This linkage is susceptible to hydrolysis under certain pH conditions, which can be a factor in the surfactant's biodegradability. It also contributes to the polarity of the head group. | humblebeeandme.com |
| Ethylene Group (-CH₂CH₂-) | A short, flexible spacer in the head group. | Provides spatial separation between the ester group and the highly polar sulfonate group, influencing the packing of molecules at interfaces and in micelles. | nih.gov |
| Sulfonate Group (-SO₃⁻) | The terminal anionic group. | Provides strong hydrophilicity and an anionic charge, ensuring water solubility and contributing to electrostatic interactions at interfaces and between micelles. | cosmileeurope.eu |
| Sodium Counterion (Na⁺) | Balances the negative charge of the sulfonate group. | Affects the solubility and the behavior of the surfactant in hard water, as it can be exchanged with other ions like Ca²⁺ or Mg²⁺. whiterose.ac.uk | whiterose.ac.uk |
Pharmacophore models can be used in computational screening to identify other molecules that might possess similar surfactant properties. The essential model for an acyl isethionate-type surfactant would consist of a defined hydrophobic volume connected via an ester feature to an anionic/polar center at a specific distance.
Correlating Structural Modifications with Self-Assembly Behavior and Interfacial Activity
The self-assembly (micellization) and interfacial activity (reduction of surface/interfacial tension) of this compound are highly sensitive to modifications in its molecular structure.
Alkyl Chain Length: This is the most critical structural parameter. Studies on a homologous series of sodium acyl isethionates show a clear correlation between the length of the acyl chain and surfactant properties. As the chain length increases, the molecule becomes more hydrophobic. This leads to a lower critical micelle concentration (CMC), as fewer molecules are needed to form stable micelles. However, the surface tension at the CMC (γCMC) also tends to increase slightly with longer chains.
| Acyl Group | CMC (mol/L) | Surface Tension at CMC (dyn/cm) |
|---|---|---|
| Caproyl (C6) | 4.8 x 10⁻³ | 36.7 |
| Capryloyl (C8) | 3.5 x 10⁻³ | 35.4 |
| Caproyl (C10) | 1.3 x 10⁻³ | 32.1 |
| Lauroyl (C12) | 3.2 x 10⁻⁴ | 28.5 |
| Myristoyl (C14) | 1.1 x 10⁻⁴ | 26.8 |
Modifications to the Hydrophobic Tail: Introducing structural changes like unsaturation (double bonds) or branching in the alkyl chain can significantly alter self-assembly. For example, studies on other lipopeptides have shown that introducing a single double bond can disrupt the ordered packing of molecules, leading to the formation of different nanostructures (e.g., wiry nanofibers instead of stiff, wide fibers) and altering their interaction with membranes. nih.govnih.gov This suggests that an unsaturated analogue of SLI could exhibit different solubility, gelling, and interfacial properties.
Mixing with Other Surfactants: The self-assembly and interfacial properties can be dramatically modified by mixing SLI with other surfactants. Synergistic effects are often observed when anionic surfactants like SLI are mixed with nonionic or cationic surfactants. nih.govnih.gov These mixtures can achieve a much lower interfacial tension and CMC than either component alone, which is a key principle in formulating high-performance cleansers. nih.gov
Principles for Rational Design of Novel 2-dodecanoyloxyethanesulfonate-Based Materials
The knowledge gained from SAR, QSAR, and molecular analysis provides a clear framework for the rational design of new materials based on the 2-dodecanoyloxyethanesulfonate scaffold. cetjournal.itrsc.org The goal is to create novel surfactants with tailored properties for specific applications, such as enhanced oil recovery, personal care formulations, or drug delivery systems. nih.govnih.gov
The key principles for this rational design include:
Tuning the Hydrophilic-Lipophilic Balance (HLB): The primary design parameter is the HLB, which can be precisely controlled by modifying the length and structure of the hydrophobic tail. For greater oil solubility (lower HLB), shorter alkyl chains might be used. For stronger aqueous stabilization (higher HLB), longer chains or the introduction of additional polar groups could be explored. nih.gov
Altering Self-Assembly through Structural Perturbation: To control the aggregation behavior (e.g., micelle shape, size, or the formation of liquid crystals), modifications can be introduced to the alkyl chain. Introducing branching or unsaturation can disrupt crystalline packing, potentially increasing solubility or changing the texture of a formulation. nih.govnih.gov
Enhancing Performance via Synergistic Mixtures: Rather than designing a single perfect molecule, a more effective strategy is often to design blends. By combining an SLI analogue with other surfactants (e.g., nonionic, amphoteric), it is possible to create systems with synergistic properties, such as ultra-low interfacial tension or enhanced foaming, that are not achievable with a single component. nih.govgoogle.com
Leveraging Computational Design: Employing computer-aided molecular design (CAMD) and QSAR models allows for the virtual screening of thousands of potential structures. mdpi.comcetjournal.it By predicting properties like CMC, biodegradability, and toxicity before synthesis, the design process can be made significantly more efficient and cost-effective. cetjournal.it This approach enables the optimization of multiple properties simultaneously to arrive at a lead candidate for a specific application. nih.gov
Modifying the Head Group or Linker: While the acyl isethionate head is effective, novel materials could be designed by altering the linker (e.g., replacing the ester with a more stable ether or amide bond) or by creating "gemini" surfactants, where two SLI-like molecules are joined by a spacer group. Such modifications would be expected to drastically alter interfacial properties. nih.gov
Mechanistic Studies of Biological Interactions and Biochemical Activity of Sodium;2 Dodecanoyloxyethanesulfonate
Sodium;2-dodecanoyloxyethanesulfonate, also widely known by its synonym Sodium Lauroyl Isethionate (SLI), is an anionic surfactant utilized extensively in personal care products. Its biological interactions are of significant interest, particularly concerning its mildness compared to other surfactants. This section delves into the mechanistic aspects of its biochemical activity, focusing on its interactions with bacterial communication systems, biological membranes, and its applications in research.
Advanced Analytical Characterization Methodologies for Sodium;2 Dodecanoyloxyethanesulfonate
Spectroscopic Techniques in Structural and Conformational Analysis (e.g., NMR, FTIR, UV/Vis, Fluorescence)
Spectroscopic methods are fundamental in confirming the chemical identity and investigating the conformational properties of sodium;2-dodecanoyloxyethanesulfonate.
Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) are primary tools for structural verification. avantiresearch.com In research settings, ¹H and ¹³C NMR analyses are performed to confirm the molecular structure of synthesized and purified SLI. avantiresearch.com For instance, ¹H NMR analysis may be executed using a 500 MHz spectrometer, with ¹³C NMR analysis conducted on a 400 MHz spectrometer. avantiresearch.com
FTIR spectroscopy is used to identify functional groups and impurities. avantiresearch.com The analysis of purified SLI shows characteristic absorption bands, while crude samples may display additional peaks corresponding to precursors like lauric acid. avantiresearch.com A TGA-FTIR coupled system can be employed to identify gaseous products evolved during thermal degradation, which for SLI include water, carbon dioxide, carbon disulfide, and sulfur dioxide.
| Technique | Instrument Example | Application for this compound | Key Findings / Observations | Reference |
| ¹H NMR | Bruker Avance III 500 MHz | Structural confirmation of the lauroyl isethionate molecule. | Confirms the presence and connectivity of protons in the alkyl chain and ethanesulfonate (B1225610) headgroup. | avantiresearch.com |
| ¹³C NMR | Bruker Avance 400 MHz | Verification of the carbon skeleton. | Provides data on the chemical environment of each carbon atom in the structure. | avantiresearch.com |
| FTIR | Thermo Scientific Nicolet iS-10 | Identification of functional groups and impurities. | Crude samples show a broad O-H stretch (2400-3300 cm⁻¹) from residual lauric acid; a strong C=O ester stretch is characteristic of SLI. | avantiresearch.com |
| TGA-FTIR | Mettler Toledo TGA/DSC 1 with FTIR | Analysis of thermal decomposition products. | Identifies evolved gases like H₂O, CO₂, CS₂, and SO₂ upon heating. |
Ultraviolet-Visible (UV/Vis) Spectroscopy has limited application for the direct structural analysis of this compound. Analysis shows that the compound does not significantly absorb light in the UVA or UVB regions of the spectrum (210 to 500 nm). This is due to the absence of extensive conjugated π-electron systems or other chromophores that absorb in this range. However, UV-Vis spectroscopy can be a valuable tool in formulation analysis, such as quantifying the solubilization of a drug within SLI/SCI micelles by observing changes in the drug's absorbance. nih.gov
Fluorescence Spectroscopy is a highly sensitive technique used to study the aggregation behavior of surfactants. While direct fluorescence of SLI is not typically measured, the method employs fluorescent probes like pyrene (B120774) or 5-dodecanoylaminofluorescein. avantiresearch.comnih.gov These probes exhibit changes in their fluorescence emission spectra depending on the polarity of their microenvironment. avantiresearch.com When surfactant monomers assemble into micelles, the probe partitions into the nonpolar micellar core, causing a distinct shift in its fluorescence spectrum. By plotting fluorescence intensity against surfactant concentration, the critical micelle concentration (CMC) can be determined from the inflection point of the curve. nih.gov This method is widely applicable for determining the CMC of ionic surfactants like SLI. nih.govncku.edu.twepa.gov For purified SLI, the CMC has been determined by surface tension measurements to be 5.4 mM at 20°C. whiterose.ac.uk
Chromatographic Separations and Mass Spectrometry for Purity and Component Analysis in Research
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful combination for assessing the purity and analyzing the components of this compound.
In research, a combined liquid chromatography-mass spectrometry (LC-MS) system is used to analyze both crude and purified SLI. avantiresearch.com This allows for the separation of the main compound from impurities and residual starting materials, such as free fatty acids and sodium isethionate. avantiresearch.com The mass spectrometer provides definitive identification of the separated components based on their mass-to-charge ratio. Furthermore, radio-HPLC has been used in metabolic studies to monitor the hydrolysis products of radiolabeled lauryl isethionate. europa.eu
A typical research-grade setup might involve the following parameters:
| Parameter | Specification | Purpose | Reference |
| Chromatography System | Dionex UltiMate 3000 Rapid Separation UHPLC | Separation of SLI from impurities. | avantiresearch.com |
| Column | C18 column | Stationary phase for reverse-phase separation based on hydrophobicity. | avantiresearch.com |
| Mobile Phase | Binary solvent mixture (e.g., acetonitrile (B52724) and water) with a linear gradient | Elution of components with varying polarities. | avantiresearch.com |
| Detector | Bruker Amazon Speed mass spectrometer | Identification and quantification of eluted compounds. | avantiresearch.com |
Microscopy and Imaging for Aggregate Morphology (e.g., Cryo-TEM, AFM, FESEM, HRTEM, Optical Microscopy)
Microscopy techniques provide direct visualization of the supramolecular structures formed by this compound in solution or on surfaces.
Cryogenic-Transmission Electron Microscopy (Cryo-TEM) is a premier technique for imaging the nanostructure of surfactant aggregates in their native, solution state. researchgate.net The method involves flash-freezing a thin film of the sample to vitrify the water, preserving the delicate structures for imaging under high vacuum. researchgate.net For surfactant systems, cryo-TEM can reveal the morphology of micelles, vesicles, and more complex structures like bicontinuous phases or liquid crystalline arrangements. researchgate.netrsc.org While specific cryo-TEM studies on SLI are not widely published, the technique is essential for understanding the self-assembly of analogous surfactants. researchgate.net
Atomic Force Microscopy (AFM) is used to obtain high-resolution, three-dimensional images of surfactant aggregates adsorbed onto a solid substrate. researchgate.net Studies on similar anionic surfactants on surfaces like gold or mica reveal the formation of ordered structures, often appearing as striped patterns that are interpreted as linear, cylindrical, or hemi-cylindrical micelles lying on the surface plane. wjpmr.comchromatographyonline.com
Optical Microscopy , particularly when used with polarized light, is valuable for identifying different liquid crystalline phases that surfactants can form at higher concentrations. rsc.org It is also used to determine surfactant phase diagrams by visualizing phase transitions in the presence of other components like polymers. rsc.org The applicability of Field Emission Scanning Electron Microscopy (FESEM) and High-Resolution Transmission Electron Microscopy (HRTEM) lies in the detailed morphological analysis of solid-state or dried surfactant structures.
Scattering Techniques for Size, Shape, and Dynamics (e.g., DLS, RLS, SAXS)
Scattering techniques are non-invasive methods that provide quantitative information about the size, shape, and dynamics of surfactant micelles and aggregates in solution.
Dynamic Light Scattering (DLS) is a primary technique for measuring the hydrodynamic size of particles in suspension. It measures the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of particles. For Sodium Cocoyl Isethionate (SCI), DLS measurements have been instrumental in determining the average size of its micelles. cir-safety.orgnih.gov A key research finding established that SCI micelles have an average radius of 33.5 ± 1.0 Å (or 3.35 ± 0.1 nm). cir-safety.orgnih.gov
Rayleigh Light Scattering (RLS) describes the elastic scattering of light by particles much smaller than the wavelength of the light. researchgate.netjecst.org The intensity of scattered light is dependent on particle size and concentration, making it another tool for studying surfactant aggregation.
| Technique | Information Obtained | Example Finding for Isethionate Surfactants | Reference |
| DLS | Hydrodynamic radius of micelles | The average radius of a Sodium Cocoyl Isethionate micelle is 33.5 ± 1.0 Å. | cir-safety.orgnih.gov |
| SAXS | Micelle shape, size, and internal structure | Proposed as a necessary tool to confirm uncharacterized phases of SLI, potentially a ribbon-like phase. | whiterose.ac.uk |
| RLS | Particle size and concentration | General principle applicable to studying micelle formation. | researchgate.netjecst.org |
Electrochemical Characterization in Solution and at Interfaces
Electrochemical methods can probe the behavior of this compound in solution and its interactions at interfaces, such as electrodes or biological membranes.
Electrochemical Impedance Spectroscopy (EIS) is a powerful technique that measures the impedance of a system over a range of AC frequencies. jecst.orgyoutube.com By applying a small sinusoidal voltage or current, the resulting response is analyzed to understand processes like charge transfer resistance, double-layer capacitance, and diffusion. youtube.com While primarily used for systems like batteries and corrosion, EIS has the potential to characterize SLI solutions by measuring changes in interfacial properties at an electrode. springerprofessional.demdpi.com For example, the adsorption of surfactant molecules onto an electrode surface would alter the measured capacitance and resistance. mdpi.com
A practical application of electrochemical characterization involved measuring the average skin electrical resistivity upon exposure to aqueous solutions of SCI. nih.gov This study used electrochemical measurements to probe the interaction of the surfactant with the skin barrier. nih.gov
Method Validation and Quality Control in Analytical Research Settings
For analytical methods to be considered reliable and suitable for their intended purpose, they must undergo a rigorous validation process. wjpmr.comgmpsop.com In the context of this compound research and production, this ensures the accuracy and consistency of data related to purity, composition, and performance.
Method Validation for an analytical procedure, such as an HPLC assay, involves establishing key performance characteristics. researchgate.netchromatographyonline.com These parameters are typically defined by guidelines from bodies like the International Council for Harmonisation (ICH).
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components like impurities or degradation products. chromatographyonline.com
Linearity: Demonstrating that the method's response is directly proportional to the concentration of the analyte over a given range. A typical acceptance criterion is a correlation coefficient (r²) of >0.99. tbzmed.ac.ir
Accuracy: The closeness of the test results to the true value, often expressed as percent recovery of a known amount of spiked analyte. Typical acceptance criteria range from 98% to 102%. gmpsop.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings. It is usually expressed as the relative standard deviation (RSD or CV%), with acceptance criteria often set at <15% for low concentrations. tbzmed.ac.ir
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. chromatographyonline.com
Quality Control in a manufacturing setting involves routine testing to ensure the final product meets predefined specifications. Technical data sheets for commercial SCI provide typical QC parameters. cdnmpro.com Furthermore, purification processes are monitored to ensure a high level of purity; for instance, repeated recrystallization of SLI in methanol (B129727) has been shown to achieve a purity of 98%.
| QC Parameter | Typical Specification (Example) | Reference |
| Activity (Anionic Surfactant) | min. 84.0% | cdnmpro.com |
| Free Fatty Acid | 3.0 - 10.0% | cdnmpro.com |
| Sodium Isethionate | max. 4.0% | cdnmpro.com |
| Moisture | < 0.3% | cdnmpro.com |
| Purity (after research purification) | 98% |
Computational Modeling and Simulation of Sodium;2 Dodecanoyloxyethanesulfonate Systems
Molecular Dynamics (MD) Simulations of Interfacial Adsorption and Self-Assembly
Molecular Dynamics (MD) is a powerful computational method used to simulate the physical movements of atoms and molecules over time. polito.it By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of dynamic processes, such as the adsorption of surfactant molecules at interfaces and their aggregation into complex structures like micelles. polito.itnih.gov
Detailed research findings from MD simulations on analogous surfactant systems reveal critical information about the behavior of molecules like sodium;2-dodecanoyloxyethanesulfonate. Simulations show that upon introduction into an aqueous environment, surfactant monomers rapidly migrate to interfaces, such as the air-water or oil-water interface. uir.ac.id At the interface, they orient themselves with the hydrophobic lauroyl tail group minimizing contact with water and the hydrophilic isethionate head group remaining solvated. This process effectively reduces the interfacial tension.
Above a specific concentration, known as the critical micelle concentration (CMC), these surfactant molecules spontaneously self-assemble into spherical or cylindrical micelles in the bulk solution. researchgate.netnih.gov MD simulations can capture this entire process, from random dispersion to the formation of stable aggregates. nih.gov These simulations allow researchers to analyze the structure of the resulting micelles, including their size, shape, aggregation number (the number of monomers per micelle), and the hydration of the headgroups. Parameters such as the order parameter of the hydrophobic chain and the radial distribution function can be calculated to quantify the packing and organization of the surfactant tails within the micelle core. nih.gov
| Parameter | Description | Typical Value/Method | Relevance to SLI Simulation |
|---|---|---|---|
| Force Field | A set of potential energy functions and parameters used to describe the interactions between atoms. | CHARMM, GROMOS, AMBER, OPLS-AA | Defines the accuracy of the interactions for the lauroyl tail, ester linkage, and sulfonate headgroup. |
| Water Model | A model to simulate the behavior of water molecules, the solvent in which self-assembly occurs. | SPC, TIP3P, TIP4P | Crucial for accurately capturing hydrophobic effects and headgroup hydration. |
| Ensemble | Statistical ensemble defining the thermodynamic conditions of the simulation. | NPT (constant Number of particles, Pressure, Temperature) or NVT (constant Number of particles, Volume, Temperature) | NPT is commonly used to allow the system to reach its equilibrium density, especially during micellization. uir.ac.id |
| Simulation Time | The total time duration of the simulated physical process. | Nanoseconds (ns) to Microseconds (µs) | Must be long enough to capture the entire self-assembly process, which can occur on the nanosecond timescale. nih.gov |
| Boundary Conditions | Conditions applied at the edges of the simulation box to mimic an infinite system. | Periodic Boundary Conditions (PBC) | Eliminates edge effects, allowing a small system to represent a bulk phase. |
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules from first principles. mdpi.com Unlike MD, which uses classical mechanics, DFT is based on quantum mechanics and provides detailed information about electron distribution, molecular orbitals, and chemical reactivity. researchgate.netmdpi.com
For this compound, DFT calculations can elucidate the electronic structure of the molecule. This includes determining the partial atomic charges on the sulfonate group (SO₃⁻), the ester carbonyl group (C=O), and the associated sodium counter-ion (Na⁺). This information is fundamental for developing accurate force fields used in classical MD simulations. Furthermore, DFT can be used to calculate the molecule's electrostatic potential, which highlights the electron-rich (negatively charged) and electron-poor (positively charged) regions, governing how the molecule interacts with water, ions, and other molecules. nih.gov
DFT is also a valuable tool for predicting chemical reactivity. By analyzing the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can infer the molecule's susceptibility to nucleophilic or electrophilic attack. This is particularly relevant for understanding the chemical stability of the ester bond in SLI, which can be prone to hydrolysis under certain pH conditions.
| Property | Computational Method | Insight Provided |
|---|---|---|
| Optimized Molecular Geometry | DFT | Provides the lowest energy 3D structure and bond lengths/angles. |
| Partial Atomic Charges | DFT (e.g., Mulliken, Hirshfeld, NBO analysis) | Quantifies the charge distribution, essential for understanding electrostatic interactions and for parameterizing force fields. |
| Electrostatic Potential (ESP) Map | DFT | Visually represents the charge distribution, identifying sites for intermolecular interactions. |
| HOMO-LUMO Energies | DFT | Helps predict chemical reactivity and stability. acs.org |
| Vibrational Frequencies | DFT | Predicts the theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for structural validation. mdpi.com |
Computational Biophysical Modeling for Related Sodium-Ion Systems
The behavior of this compound in solution is intrinsically linked to the interactions of its sodium counter-ion. Computational biophysical modeling, while often focused on biological macromolecules, provides robust methods for simulating ions in aqueous environments that are directly applicable to surfactant systems.
Computational studies of sodium-ion systems, such as those in the context of ion channels or battery materials, have led to the development of highly refined force field parameters for the sodium ion. researchgate.netresearchgate.net These parameters accurately describe the ion's size, charge, and interaction with water molecules and anionic groups. In simulations of SLI, these models are critical for correctly capturing the behavior of the Na⁺ counter-ions, which form a diffuse layer around the negatively charged headgroups of the surfactant monomers and micelles. The distribution and dynamics of these counter-ions influence micellar stability, shape, and interactions. ornl.gov
Predictive Modeling for Structure-Activity Relationships (QSAR, Pharmacophore)
Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are predictive methods traditionally used in drug discovery that can be adapted to the study of surfactants. slideshare.netyoutube.com These approaches aim to establish a mathematical correlation between the chemical structure of a molecule and its observed activity or a specific physicochemical property. youtube.com
A QSAR model for surfactants could relate molecular descriptors—numerical values derived from the molecular structure—to properties like CMC, surface tension reduction efficiency, foaming ability, or skin irritation potential. For a molecule like this compound, relevant descriptors might include:
Hydrophobicity: LogP (octanol-water partition coefficient)
Size/Shape: Molecular weight, van der Waals volume, surface area
Electronic: Dipole moment, partial charges on specific atoms (from DFT)
Topological: Connectivity indices that describe the branching of the molecule
By building a model from a dataset of surfactants with known properties, the model can then be used to predict the properties of new, unsynthesized surfactant structures.
Pharmacophore modeling identifies the essential 3D arrangement of steric and electronic features that are necessary for a specific interaction. nih.gov While typically applied to a drug binding to a receptor, a similar concept can be used for surfactants. nih.gov For example, a "micellization pharmacophore" could be developed, defining the optimal spatial arrangement of hydrophobic regions and hydrophilic/charged centers that leads to efficient self-assembly. This approach can guide the rational design of new surfactants with enhanced performance characteristics.
| Descriptor Class | Example Descriptor | Potential Property to Predict |
|---|---|---|
| Hydrophobic | LogP, Hydrophobic chain length | Critical Micelle Concentration (CMC), Interfacial Tension |
| Steric/Topological | Molecular Volume, Wiener Index | Packing parameter, Micelle shape |
| Electronic | Headgroup charge, Dipole moment | Interaction with surfaces, Stability in hard water |
| Quantum Chemical | HOMO/LUMO energy gap | Chemical stability, Degradation potential |
Environmental Behavior and Degradation Pathways Academic Perspective
Mechanisms of Biodegradation in Aqueous and Soil Environments
Sodium;2-dodecanoyloxyethanesulfonate is considered to be readily biodegradable in both aqueous and soil environments. ci.guide The primary mechanism of its biodegradation is initiated by microbial action, which involves the enzymatic hydrolysis of the ester bond. This initial cleavage separates the molecule into its two principal constituents: a fatty acid moiety (dodecanoic acid, derived from coconut oil) and sodium isethionate (sodium 2-hydroxyethanesulfonate).
Aerobic Degradation: In aerobic environments, the biodegradation pathway proceeds as follows:
Ester Hydrolysis: Microorganisms, particularly bacteria, produce esterase enzymes that catalyze the hydrolysis of the ester linkage in the this compound molecule.
Fatty Acid Metabolism: The resulting dodecanoic acid, a long-chain fatty acid, is a readily available carbon source for a wide range of microorganisms. It is subsequently catabolized through the well-established β-oxidation pathway, where two-carbon units are sequentially cleaved to form acetyl-CoA. This acetyl-CoA then enters the citric acid cycle (TCA cycle) and is ultimately mineralized to carbon dioxide (CO₂) and water (H₂O). nih.gov
Isethionate Degradation: The isethionate portion is also subject to microbial degradation. Diverse bacteria possess the genetic and enzymatic machinery to break down this sulfonated compound. researchgate.net The aerobic dissimilation of isethionate involves its conversion to sulfoacetaldehyde (B1196311) and subsequently to acetylphosphate (B1214568) and sulfite. researchgate.net
Studies on similar anionic surfactants, such as sodium dodecyl sulfate (B86663) (SDS), show that degradation is often initiated by alkylsulfatases that cleave the sulfate ester bond, releasing the alcohol which is then oxidized. nih.govresearchgate.net While the bond type in this compound is an ester of a carboxylic acid rather than a sulfate ester, the general principle of initial enzymatic cleavage followed by metabolism of the constituents is analogous.
Anaerobic Degradation: Under anaerobic conditions, such as those found in sediment layers, sludge digesters, and certain soil horizons, the biodegradation of this compound also occurs, though the specific microbial consortia and metabolic pathways differ from aerobic processes. mdpi.com The process still relies on the co-operation of different types of microorganisms. mdpi.com
The initial hydrolytic cleavage of the ester bond can proceed anaerobically.
The subsequent degradation of the fatty acid component occurs via anaerobic pathways, which can be more complex than aerobic β-oxidation and involve different electron acceptors.
The degradation of sulfonates like isethionate can also occur under anaerobic conditions. For instance, certain bacteria, such as Bilophila wadsworthia, found in human fecal slurries, have been shown to utilize isethionate, ultimately converting it to hydrogen sulfide (B99878) (H₂S). researchgate.net
Environmental Transport and Fate Modeling
The movement and ultimate fate of this compound in the environment are predicted using fate and transport models. epa.govwiley.com These models integrate the compound's physicochemical properties with environmental compartment characteristics.
Water Solubility and Partitioning: this compound is soluble in water. humblebeeandme.com This high water solubility suggests that in aquatic systems, it will predominantly reside in the water column. Its potential to partition from water to other phases is described by partition coefficients. As an anionic surfactant, it will dissociate in water, and its transport will be governed largely by water movement (advection and dispersion). mdpi.com
Adsorption/Desorption: In soil and sediment, the negatively charged sulfonate headgroup and the hydrophobic fatty acid tail influence its interaction with solid particles. It can adsorb to organic matter and clay minerals in soil and sediment. mdpi.com This process, known as sorption, can retard its transport through the soil column, reducing its potential to leach into groundwater. The extent of sorption depends on soil characteristics like organic carbon content, clay content, and pH.
Volatilization: Due to its low vapor pressure and high water solubility, volatilization from water or soil surfaces is not an expected or significant transport pathway.
Bioaccumulation: The compound is considered to have a low potential for bioaccumulation. Its ready biodegradability means it is unlikely to persist and accumulate in the tissues of organisms.
Mathematical models for pollutants consider processes like advection, dispersion, sorption, and degradation to predict the concentration and distribution of a chemical over time and space. epa.govresearchgate.net For this compound, models would predict rapid degradation in biologically active compartments like wastewater treatment plants and the top layers of soil and surface water, with limited transport to groundwater due to both degradation and sorption.
Interactions with Environmental Microorganisms and Ecosystems (excluding ecotoxicity profiles)
This compound, upon entering the environment, interacts significantly with resident microbial communities. These interactions are primarily centered on the compound's bioavailability as a carbon and energy source.
Stimulation of Degrading Microorganisms: The introduction of this surfactant into an ecosystem can stimulate the growth and proliferation of microorganisms capable of utilizing it as a substrate. researchgate.net Studies on the similar surfactant SDS have shown that its presence leads to a significant increase in the relative abundance of specific bacterial groups, such as Pseudomonadaceae, which are known to possess SDS-degrading capabilities. researchgate.netmdpi.com A similar enrichment of esterase-producing and sulfonate-utilizing bacteria would be expected in environments exposed to this compound.
Shifts in Microbial Community Structure: The addition of a readily available carbon source like a surfactant can alter the competitive balance within a microbial community. While it enriches for degraders, it may negatively impact other microbial populations that are less adapted to the new substrate or potential changes in the microenvironment. For example, long-term exposure to SDS has been observed to cause a decrease in the relative abundance of Planctomycetes in lake-terrestrial ecotones. researchgate.net The presence of the sodium ion could also favor the growth of more salt-tolerant (halotolerant or halophilic) microorganisms, especially in areas with repeated inputs. nih.gov
Bioavailability: The compound's physical form and interactions in the environment affect its bioavailability to microorganisms. As a surfactant, it exists as micelles above a certain concentration (the critical micelle concentration). While the micelles themselves may be too large to be directly taken up by cells, they are in equilibrium with monomers, which are readily available for microbial uptake and degradation. cir-safety.org The degradation process itself is a key factor in mitigating any long-term shifts in microbial community structure by removing the selective pressure.
Future Research Directions and Applications in Advanced Materials Science
Integration of sodium;2-dodecanoyloxyethanesulfonate in Novel Functional Materials
The integration of this compound (SLI) into novel functional materials represents a promising frontier of research. The inherent properties of SLI, such as its surface activity and self-assembly characteristics, make it a candidate for the development of materials with tailored functionalities.
Future investigations are likely to focus on:
Stimuli-Responsive Polymers: Researchers are exploring the creation of "smart" materials that respond to external triggers like pH, temperature, or light. researchgate.netnih.govnih.govrsc.org SLI could be incorporated into polymer matrices to modulate their physicochemical features, such as degradation rate, solubility, and mechanical strength, in response to specific environmental cues. nih.gov This could lead to applications in areas like controlled-release systems and smart coatings.
Hybrid Materials and Nanocomposites: The interaction of SLI with other components like polymers and nanoparticles is an area of growing interest. For instance, the combination of polymers with nanoparticles in the presence of surfactants can lead to the formation of nanocomposites with enhanced properties. univ-paris-est.fr Research into how SLI influences the dispersion and stabilization of nanoparticles within a polymer matrix could unlock new applications in fields ranging from coatings to biomedical devices. nih.govuniv-paris-est.fr The development of such materials often involves blending functional additives with inert matrix polymers to create novel materials with unique properties. researchgate.net
Doped Materials: In semiconductor manufacturing, doping involves introducing impurities to alter the material's properties. wikipedia.org While conceptually different, the principle of introducing a functional molecule like SLI into a host matrix to impart specific surface or bulk properties is analogous. Future research could explore how "doping" various materials with SLI could modify their interfacial characteristics for advanced applications.
Exploration in Complex Fluid Systems and Multicomponent Formulations
The behavior of SLI in complex and multicomponent systems is a critical area of future research, with implications for formulating advanced materials with precise rheological and structural properties.
Key research directions include:
Rheological Characterization: The study of how materials flow and deform, known as rheology, is essential for understanding and controlling the properties of complex fluids. acs.orgmdpi.comresearchgate.net Future work will likely involve detailed rheological studies of SLI in various formulations to understand how it affects viscosity, elasticity, and stability. manchester.ac.ukresearchgate.net This is particularly important for applications where controlled flow behavior is crucial, such as in coatings and advanced manufacturing processes. univ-paris-est.fr
Microemulsions and Lyotropic Liquid Crystals: SLI's ability to form structured phases like microemulsions and lyotropic liquid crystals is a key area for exploration. manchester.ac.ukwisdomlib.org These self-organized systems can act as templates or vehicles in various applications. Unlike microemulsions, which are thermodynamically stable, nanoemulsions are non-equilibrium systems that require external energy to form. wisdomlib.org Understanding the phase behavior of SLI in combination with oils and co-surfactants is crucial for designing new drug delivery systems and reaction media. manchester.ac.ukwisdomlib.org
Polymer-Surfactant Interactions: The interaction between SLI and polymers in aqueous solutions can lead to the formation of complex structures with unique properties. researchgate.net These interactions can significantly alter the system's characteristics at interfaces and in the bulk solution, affecting properties like viscosity and colloidal stability. researchgate.net Investigating these phenomena is vital for applications in stabilization, wettability, and adhesion.
Advancements in Targeted Delivery Systems and Nanoscience
Nanoscience and targeted delivery are among the most exciting future application areas for SLI, leveraging its surfactant properties to create sophisticated nanocarriers for various active molecules.
Future research will likely focus on:
Nanoparticle Synthesis and Stabilization: SLI can be used as a stabilizing agent in the synthesis of nanoparticles, preventing their aggregation and controlling their size and shape. mdpi.com Its ability to adsorb onto nanoparticle surfaces can be harnessed to create stable dispersions for use in catalysis, electronics, and nanomedicine. The functionalization of nanoparticle surfaces is a key area of research for developing personalized therapeutic vectors. nih.gov
Vesicles for Drug Delivery: SLI can self-assemble into vesicles, which are hollow spherical structures capable of encapsulating and delivering both hydrophilic and lipophilic drugs. nih.gov These lipid-based nanovesicular systems, such as niosomes and proniosomes, offer a promising platform for improving the bioavailability of poorly soluble drugs. nih.gov Future work will aim to engineer these vesicles for targeted delivery to specific cells or tissues, potentially by modifying their surface with targeting ligands. nih.gov
Stimuli-Responsive Nanocarriers: A key goal is to develop "smart" nanocarriers that release their payload in response to specific biological triggers, such as a change in pH at a tumor site or the presence of a particular enzyme. rsc.org By incorporating stimuli-responsive components alongside SLI in the nanocarrier formulation, researchers can design systems that offer enhanced therapeutic efficacy and reduced side effects. nih.govnih.gov
Theoretical and Experimental Synergies in Understanding Molecular Self-Organization
A deeper understanding of the fundamental principles governing the self-organization of SLI molecules is crucial for designing new materials and applications. This requires a synergistic approach combining theoretical modeling and experimental validation.
Key areas for future synergy include:
Computational Modeling of Micellization: Molecular dynamics simulations can provide detailed insights into the process of micelle formation at an atomistic level. nih.gov These simulations can help researchers understand how factors like surfactant structure, concentration, and temperature influence the size, shape, and stability of micelles. nih.gov Combining these computational predictions with experimental data is essential for validating and refining the models.
Thermodynamics of Self-Assembly: The self-assembly of surfactant molecules is driven by a delicate balance of thermodynamic forces. researchgate.net Predictive molecular thermodynamic approaches can help to rationalize the formation of different self-assembled structures based on the chemical architecture of the surfactant and the properties of the solution. researchgate.netacs.orgchemrxiv.org Future research will focus on developing more accurate thermodynamic models to predict the behavior of SLI in complex formulations.
Predictive Isoconversional Kinetics: Understanding the thermal stability and degradation of SLI is crucial for manufacturing processes. acs.orgresearchgate.net Predictive isoconversional kinetic models can be used to determine the rate of thermal degradation under various conditions, helping to optimize manufacturing processes and ensure product quality. acs.org
Emerging Methodologies for Characterizing Dynamic Interfacial Phenomena
The development of advanced analytical techniques is essential for probing the complex and dynamic behavior of SLI at interfaces.
Emerging methodologies that will be crucial for future research include:
Neutron Scattering Techniques: Techniques like Small-Angle Neutron Scattering (SANS) and Neutron Reflectometry (NR) are powerful tools for studying the structure of surfactant-laden interfaces. ucl.ac.ukcapes.gov.brarxiv.org Neutrons are particularly sensitive to light elements like those found in surfactant molecules, allowing for detailed characterization of adsorbed layers and micellar structures. ucl.ac.ukaps.orgarxiv.org These techniques can be used to study systems under shear, providing insights into how flow affects interfacial structure. capes.gov.br
Advanced Spectroscopy and Microscopy: A combination of techniques such as optical microscopy, X-ray scattering, and differential scanning calorimetry can be used to characterize the phase behavior of SLI in aqueous systems. manchester.ac.ukscispace.com Furthermore, techniques like drop profile tensiometry can shed light on the mechanisms involved in the adsorption of surfactants at fluid interfaces. arxiv.org
Integrated Modeling Approaches: Combining molecular dynamics (MD) simulations with mesoscale methods like dissipative particle dynamics (DPD) can provide a comprehensive understanding of interfacial behavior across different length and time scales. acs.org This integrated approach can improve the accuracy of predictions for properties like interfacial tension and help in the rational design of surfactant-based formulations. acs.org
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing sodium 2-dodecanoyloxyethanesulfonate and confirming its structural integrity?
- Methodological Answer : Synthesis involves esterification of 2-hydroxyethanesulfonate (sodium isethionate) with dodecanoyl chloride in anhydrous conditions, followed by purification via column chromatography. Structural confirmation requires -NMR and -NMR to identify ester carbonyl ( ~170 ppm) and sulfonate groups. High-resolution mass spectrometry (HRMS) or FT-ICR-MS validates the molecular ion peak ([M-Na] at m/z 307.4 for ) .
| Key Characterization Techniques |
|---|
| NMR |
| HRMS/FT-ICR-MS |
| HPLC-PDA |
Q. Which analytical techniques are optimal for quantifying sodium 2-dodecanoyloxyethanesulfonate in complex biological matrices?
- Methodological Answer : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% formic acid) coupled to UV detection ( nm) or LC-MS/MS in negative ion mode. Calibration curves using synthetic standards ensure quantification accuracy. For trace analysis, employ solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to reduce matrix interference .
Advanced Research Questions
Q. How should experimental designs be structured to evaluate sodium 2-dodecanoyloxyethanesulfonate’s quorum sensing inhibition (QSI) activity while minimizing false positives?
- Methodological Answer :
Reporter Strains : Use Chromobacterium violaceum CV026 (violacein pigment inhibition) and Serratia liquefaciens MG44 (GFP-based QS reporter) to cross-validate QSI .
Controls : Include growth inhibition assays (OD) to distinguish QSI from bacteriostatic effects.
Fractionation : Separate crude extracts via Bond Elut PH cartridges to isolate QSI-active fractions from growth-inhibitory components .
Q. How can researchers resolve contradictions between observed bioactivity and compound stability in physiological conditions?
- Methodological Answer :
- Stability Profiling : Incubate the compound in buffers mimicking physiological pH (6.5–7.5) and temperature (37°C). Monitor degradation via LC-MS over 24–72 hours.
- Bioactivity Retests : Compare pre- and post-incubation activity using QSI assays. If activity declines, consider prodrug formulations or encapsulation (e.g., liposomes) to enhance stability .
Q. What strategies are effective for elucidating the mechanism of action of sodium 2-dodecanoyloxyethanesulfonate in biofilm prevention?
- Methodological Answer :
- Transcriptomic Analysis : Perform RNA-seq on treated vs. untreated Pseudomonas aeruginosa to identify downregulated QS genes (e.g., lasI, rhlI).
- Molecular Docking : Model interactions between the compound and QS receptors (e.g., LasR) using AutoDock Vina. Validate with electrophoretic mobility shift assays (EMSAs) .
Methodological Challenges and Data Interpretation
Q. How can orthogonal assays address discrepancies in reported bioactivity data for sodium 2-dodecanoyloxyethanesulfonate?
- Methodological Answer : Combine in vitro QSI assays with in silico simulations (e.g., molecular dynamics) and in vivo models (e.g., Caenorhabditis elegans infection assays). Use statistical meta-analysis to reconcile data from divergent studies .
Q. What purity thresholds are critical for reproducibility in sodium 2-dodecanoyloxyethanesulfonate research?
- Methodological Answer : Aim for ≥95% purity (HPLC). Trace impurities (e.g., unreacted dodecanoyl chloride) can confound bioactivity results. Validate via -NMR integration and combustion analysis (C/H/S elemental ratios) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
